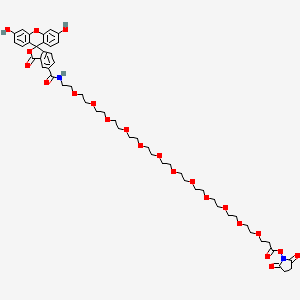
1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C16H13Cl2N3. It is a derivative of naphthalene, characterized by the presence of an azido group and a dichlorophenyl group. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research .
Preparation Methods
The synthesis of 1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenyl and naphthalene derivatives.
Azidation Reaction: The azido group is introduced through an azidation reaction, where sodium azide (NaN3) is commonly used as the azide source.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Common reagents and conditions used in these reactions include sodium azide, hydrogen gas, and suitable solvents like dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Proteomics Research: The compound is used in proteomics research to study protein interactions and functions.
Chemical Identification: It serves as a reference compound for chemical identification and analysis.
Mechanism of Action
The mechanism of action of 1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies.
Comparison with Similar Compounds
1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:
1-Azido-4-phenyl-1,2,3,4-tetrahydronaphthalene: This compound lacks the dichlorophenyl group, making it less reactive in certain chemical reactions.
1-Azido-4-(2,3-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene: The position of the chlorine atoms affects the compound’s reactivity and chemical properties.
These comparisons highlight the unique reactivity and applications of this compound in scientific research.
Properties
Molecular Formula |
C16H13Cl2N3 |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
1-azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C16H13Cl2N3/c17-14-7-5-10(9-15(14)18)11-6-8-16(20-21-19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8H2 |
InChI Key |
BZXFWGVELNPVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)


![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)


![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)

![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)
![Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate](/img/structure/B12292939.png)

![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
